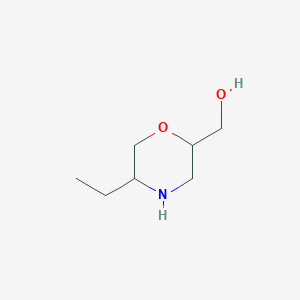
5-Ethyl-2-morpholinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-morpholinemethanol is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. The compound this compound is characterized by the presence of an ethyl group at the 5th position and a hydroxymethyl group at the 2nd position of the morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-morpholinemethanol typically involves the reaction of morpholine with ethylating agents and formaldehyde. One common method is the reaction of morpholine with ethyl bromide in the presence of a base, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation and phase-transfer catalysis may be employed .
化学反応の分析
Types of Reactions
5-Ethyl-2-morpholinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
5-Ethyl-2-morpholinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 5-Ethyl-2-morpholinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxymethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the ethyl and hydroxymethyl groups.
2-Morpholinemethanol: Similar structure but without the ethyl group.
5-Methyl-2-morpholinemethanol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
5-Ethyl-2-morpholinemethanol is unique due to the presence of both the ethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(5-ethylmorpholin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-2-6-5-10-7(4-9)3-8-6/h6-9H,2-5H2,1H3 |
InChIキー |
ASHLMJMZUWASAN-UHFFFAOYSA-N |
正規SMILES |
CCC1COC(CN1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
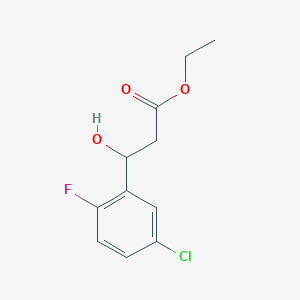
![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
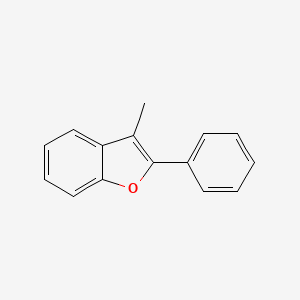
![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![Furo[2,3-b]pyridin-5-ylmethanamine](/img/structure/B13663417.png)
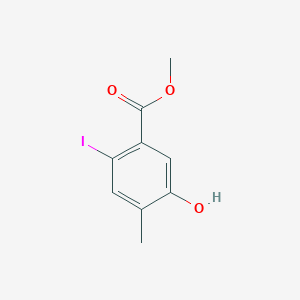
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
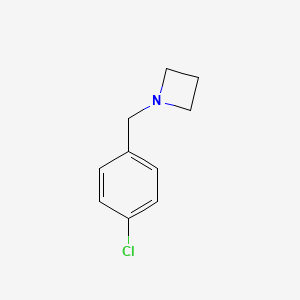
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)
